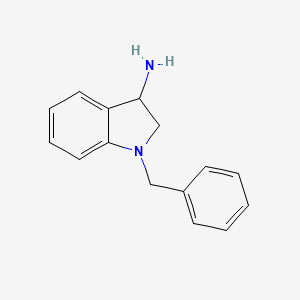

1-Benzyl-2,3-dihydroindol-3-amine

Beschreibung

1-Benzyl-2,3-dihydroindol-3-amine is a bicyclic compound featuring a dihydroindole core substituted with a benzyl group at the 1-position and an amine at the 3-position. The dihydroindole (indoline) scaffold is notable for its presence in bioactive molecules, with structural flexibility enabling interactions with biological targets such as enzymes and receptors .

Eigenschaften

Molekularformel |

C15H16N2 |

|---|---|

Molekulargewicht |

224.30 g/mol |

IUPAC-Name |

1-benzyl-2,3-dihydroindol-3-amine |

InChI |

InChI=1S/C15H16N2/c16-14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11,16H2 |

InChI-Schlüssel |

VCXUWVGEKIHQLJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C2=CC=CC=C2N1CC3=CC=CC=C3)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Benzyl-2,3-dihydroindol-3-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. The benzyl group can be introduced through N-alkylation using benzyl halides in the presence of a base . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Analyse Chemischer Reaktionen

1-Benzyl-2,3-dihydroindol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as tetrahydroindoles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Benzyl-2,3-dihydroindol-3-amine has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Benzyl-2,3-dihydroindol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core allows it to bind to these targets with high affinity, modulating their activity. The benzyl group and amine functionality contribute to its binding properties and overall biological activity . The pathways involved in its mechanism of action are often related to signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Dihydroindole Derivatives

- (2,3-Dihydro-1H-indol-5-ylmethyl)amine (): This compound shares the dihydroindole core but lacks the benzyl group at the 1-position. Instead, it has a methylamine substituent at the 5-position. Such derivatives are highlighted for their roles in bioactive molecules, particularly in central nervous system (CNS) targets .

- (3S)-3-Methyl-2,3-dihydro-1H-indol-6-amine (): The stereospecific methyl group at the 3-position introduces chirality, which can significantly alter receptor binding compared to the non-chiral 1-benzyl derivative. The 6-amine substituent may favor interactions with serotoninergic receptors, as seen in related indoline-based ligands .

Benzimidazolone and Imidazole Derivatives

- 1-Benzyl-2(3H)-benzimidazolon-3-yl acetic acid derivatives (): These compounds replace the dihydroindole core with a benzimidazolone ring. The benzimidazolone moiety is associated with antinociceptive activity, likely via cyclooxygenase (COX) inhibition. The acetic acid side chain enhances polarity, contrasting with the amine in 1-benzyl-2,3-dihydroindol-3-amine, which may favor different pharmacokinetic profiles .

- 1,1,1-Trifluoro-N-(3-(2-(1H-imidazol-5-yl)phenoxy)propyl)methanesulfonamide (DX-03-12) (): This imidazole-containing compound exhibits a trifluoromethanesulfonamide group, enhancing metabolic stability. The imidazole ring enables metal coordination (e.g., in enzyme active sites), a feature absent in the dihydroindole core of the target compound .

Benzyl-Substituted Heterocycles

1-Benzyl-2,7,7-trimethyl-bicyclo[2.2.1]heptanes ():

The bicyclic structure introduces rigidity, limiting conformational flexibility compared to the dihydroindole scaffold. The benzyl group here may stabilize π-π interactions in hydrophobic environments, similar to the target compound, but the steric effects of trimethyl substitution could hinder binding .1-Benzyl-2,5-dimethyl-tetrahydroindazolium iodide ():

This indazolium salt features a quaternary nitrogen, increasing water solubility as an iodide salt. The dimethyl groups at the 2- and 5-positions create steric hindrance, contrasting with the more accessible amine in 1-benzyl-2,3-dihydroindol-3-amine .

Structural and Functional Data Table

Key Research Findings

- Synthetic Accessibility : The benzylation of dihydroindole (as in and ) is a common step, but reagent choice (e.g., benzyl halides vs. benzyl alcohols) impacts yield and purity .

- Biological Relevance : Dihydroindole derivatives with amine groups (e.g., ) show affinity for neurotransmitter receptors, suggesting the target compound may interact with serotonin or dopamine systems .

- Structural Insights : The benzyl group in 1-benzyl-2,3-dihydroindol-3-amine enhances π-π stacking in hydrophobic pockets, a feature shared with benzimidazolones but absent in polar imidazole derivatives .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.